molecular formula C12H10N2O B2820505 5-Acetyl-2,2'-bipyridine CAS No. 338463-40-4

5-Acetyl-2,2'-bipyridine

Cat. No.: B2820505
CAS No.: 338463-40-4
M. Wt: 198.225
InChI Key: GINKZMZGJWSJJG-UHFFFAOYSA-N
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Description

5-Acetyl-2,2’-bipyridine: is an organic compound that belongs to the bipyridine family. It is characterized by the presence of an acetyl group attached to the 5-position of the bipyridine structure. This compound is of significant interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2,2’-bipyridine typically involves the acetylation of 2,2’-bipyridine. One common method is the Friedel-Crafts acylation, where 2,2’-bipyridine is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: Industrial production of 5-Acetyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bipyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 5-Carboxy-2,2’-bipyridine.

    Reduction: 5-(Hydroxyethyl)-2,2’-bipyridine.

    Substitution: 5-Halo-2,2’-bipyridine derivatives.

Scientific Research Applications

Chemistry: 5-Acetyl-2,2’-bipyridine is widely used as a ligand in coordination chemistry

Biology and Medicine: In biological research, metal complexes of 5-Acetyl-2,2’-bipyridine are investigated for their potential as therapeutic agents. These complexes can exhibit antimicrobial, anticancer, and anti-inflammatory activities.

Industry: In the industrial sector, 5-Acetyl-2,2’-bipyridine is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism of action of 5-Acetyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. As a bidentate ligand, it donates electron pairs from its nitrogen atoms to the metal center, forming stable chelate complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations through electron transfer and activation of substrates.

Comparison with Similar Compounds

    2,2’-Bipyridine: Lacks the acetyl group, making it less sterically hindered and more flexible in coordination.

    4,4’-Bipyridine: Has nitrogen atoms in the para position, leading to different coordination geometry and properties.

    6,6’-Dimethyl-2,2’-bipyridine: Contains methyl groups at the 6,6’ positions, affecting its steric and electronic properties.

Uniqueness: 5-Acetyl-2,2’-bipyridine is unique due to the presence of the acetyl group, which introduces steric hindrance and electronic effects that influence its coordination behavior and reactivity. This makes it a valuable ligand for designing metal complexes with specific properties and functions.

Properties

IUPAC Name

1-(6-pyridin-2-ylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9(15)10-5-6-12(14-8-10)11-4-2-3-7-13-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINKZMZGJWSJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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